molecular formula C7H11NO4 B3060599 (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid CAS No. 54930-23-3

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Cat. No.: B3060599
CAS No.: 54930-23-3
M. Wt: 173.17 g/mol
InChI Key: SAUVQRXQIQIYKI-IHWYPQMZSA-N
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Description

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is an organic compound with a unique structure that includes a methoxyethylamino group and a but-2-enoic acid moiety

Scientific Research Applications

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

Target of Action

It is known that 2’-o-methoxyethyl (2’-o-moe) modified oligonucleotides, which are related to this compound, are often used as antisense molecules to inhibit the expression of disease-causing proteins .

Mode of Action

The mode of action of this compound involves the synthesis of 2’-modified RNA oligomers, specifically 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers . This is achieved by reducing the steric bulk in the context of a previously described RNA polymerase activity .

Biochemical Pathways

The affected biochemical pathways involve the synthesis of 2’-modified RNA oligomers. The reduction of steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of these oligomers . This process is crucial in nucleic-acid-based drug development .

Pharmacokinetics

The pharmacokinetic properties of related 2’-O-MOE-modified oligonucleotides have been studied. These oligonucleotides are resistant to nuclease metabolism in both plasma and tissue . Plasma clearance is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The 2’-o-moe modification combined with the phosphodiester (po) backbone exhibited a more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .

Result of Action

The result of the action of this compound is the efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750nt . This has enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .

Action Environment

It is known that the primary characteristic that results in the most marked alterations in pharmacokinetics is the affinity and capacity of these compounds to bind plasma proteins . A balance of greater stability supplied by the 2’-O-MOE modification together with maintenance of plasma protein binding is necessary to ensure favorable pharmacokinetics of this new generation of antisense oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid typically involves the reaction of 2-methoxyethylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(2-hydroxyethylamino)-4-oxobut-2-enoic acid: Similar structure but with a hydroxyethylamino group instead of a methoxyethylamino group.

    (Z)-4-(2-ethoxyethylamino)-4-oxobut-2-enoic acid: Similar structure but with an ethoxyethylamino group.

Uniqueness

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is unique due to the presence of the methoxyethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-12-5-4-8-6(9)2-3-7(10)11/h2-3H,4-5H2,1H3,(H,8,9)(H,10,11)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUVQRXQIQIYKI-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364310
Record name ST50322546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54930-23-3
Record name NSC349791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50322546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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